2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-phenoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-15-20-17(14-18(21-15)26-16-6-3-2-4-7-16)22-9-11-23(12-10-22)28(24,25)19-8-5-13-27-19/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAFUCMIVCYPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic synthesisThe piperazine ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-ylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.
Scientific Research Applications
2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrimidine derivatives are widely studied for their pharmacological properties. The target compound’s pyrimidine core differs from thieno[3,2-d]pyrimidine scaffolds seen in analogs like 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholino-thieno[3,2-d]pyrimidine ().
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Pyrimidine | 2-Methyl, 4-phenoxy, 6-(thiophen-2-sulfonyl-piperazine) |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | Morpholino at C4, methanesulfonyl-piperazine at C6 |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Pyrimidine | 2-Amine, 4-methyl, 6-piperidine (no sulfonyl group) |
Piperazine Substituent Modifications
The piperazine ring in the target compound is sulfonylated with a thiophene group, distinguishing it from analogs with methanesulfonyl () or benzyl substituents ().
- Thiophen-2-ylsulfonyl vs. This difference may alter binding kinetics in enzymatic pockets .
- Trimethoxybenzyl Substituent : In 2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrimidine (), the benzyl group increases lipophilicity, contrasting with the polar sulfonyl group in the target compound. This impacts bioavailability and blood-brain barrier penetration .
Table 2: Piperazine Substituent Effects
Biological Activity
2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that may contribute to its biological activity. The presence of the piperazine moiety and the thiophenesulfonyl group are particularly noteworthy as they often enhance pharmacological properties.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrimidine derivatives similar to this compound. For instance, compounds containing piperazine and thiophene rings have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Methyl-4-phenoxy... | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
2. Enzyme Inhibition
The compound is also evaluated for its potential as an enzyme inhibitor. In particular, derivatives with similar structures have shown promising results as inhibitors of monoamine oxidase (MAO), which is crucial for the treatment of mood disorders.
Case Study: MAO Inhibition
A study on related compounds indicated that certain derivatives exhibited selective MAO-A inhibition with IC50 values in the low micromolar range, suggesting potential antidepressant properties .
3. Anticancer Activity
Research has indicated that pyrimidine derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Study Findings:
A synthesized series of similar compounds demonstrated cytotoxic effects against cancer cell lines, with IC50 values ranging from 5 to 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | HeLa | 10 |
| Similar Compound B | MCF7 | 8 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to GPCRs or other receptor types, influencing signaling pathways involved in disease processes.
- Enzyme Interaction : Its structural components allow it to effectively inhibit enzymes critical for cell proliferation or neurotransmitter metabolism.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. A general approach includes:
Core Formation : Start with a 2-methyl-4,6-dichloropyrimidine intermediate.
Phenoxy Substitution : React with phenol derivatives under basic conditions (e.g., KCO in DMF) at 80–100°C to introduce the 4-phenoxy group .
Piperazine Coupling : Use nucleophilic aromatic substitution (SNAr) with 1-(thiophen-2-ylsulfonyl)piperazine in a polar aprotic solvent (e.g., DMSO or DMF) at 120°C for 12–24 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields the final compound.
Key Data from Analogous Syntheses (adapted from and ):
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Phenoxy Substitution | KCO, DMF, 80°C | 71–77% |
| Piperazine Coupling | DMSO, 120°C, 18h | 54–87% |
Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H-NMR : Identifies protons on the pyrimidine ring (δ 6.8–8.2 ppm for aromatic protons), methyl groups (δ 2.4–2.6 ppm), and piperazine/thiophene moieties (δ 3.1–3.5 ppm for CH groups) .
- 13C-NMR : Confirms quaternary carbons in the pyrimidine ring (δ 155–165 ppm) and sulfonyl groups (δ 110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z calculated for CHNOS: 424.10) .
- Elemental Analysis : Ensures C, H, N, S content matches theoretical values (±0.3% tolerance) .
Advanced Questions
Q. How do structural modifications (e.g., sulfonyl group variations) influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Sulfonyl Group : The thiophene-2-ylsulfonyl moiety enhances solubility and receptor binding affinity compared to phenylsulfonyl derivatives. For example, replacing it with a nitrobenzenesulfonyl group reduced activity by ~40% in dopamine receptor assays .
- Piperazine Linker : Elongating the piperazine chain (e.g., propyl vs. methyl) can improve blood-brain barrier penetration, as shown in neurochemical studies .
- Experimental Design :
- Synthesize analogs with systematic substituent changes.
- Test in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetics in rodent models).
- Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins like dopamine D3 receptors .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variability in experimental conditions. Mitigation strategies include:
- Standardization :
- Data Validation :
- Replicate studies in independent labs.
- Employ orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .
- Case Example : Discrepancies in IC values for kinase inhibition were resolved by adjusting ATP concentrations (1 mM vs. 0.1 mM), highlighting substrate competition effects .
Q. What computational tools are recommended for studying this compound’s molecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Software: GROMACS or AMBER to simulate ligand-receptor dynamics (e.g., with dopamine D3 receptors) over 100-ns trajectories .
- Analyze hydrogen bonds (e.g., between sulfonyl oxygen and Lysine residues) and hydrophobic interactions.
- Density Functional Theory (DFT) :
- Calculate electrostatic potential maps (e.g., using Gaussian 16) to predict reactive sites for electrophilic substitution .
- Visualization : PyMOL or ChimeraX for 3D structural alignment with co-crystallized ligands (e.g., PDB ID: 3PBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
